4-{3-[(2,4-Dichlorobenzyl)oxy]phenyl}-2-(4-pyridinyl)pyrimidine
Description
4-{3-[(2,4-Dichlorobenzyl)oxy]phenyl}-2-(4-pyridinyl)pyrimidine is a pyrimidine-based heterocyclic compound featuring a 2,4-dichlorobenzyl ether substituent at the 3-position of the phenyl ring and a 4-pyridinyl group at the 2-position of the pyrimidine core. This structure combines aromatic, halogenated, and nitrogen-containing moieties, which are common in medicinal chemistry for targeting enzymes or receptors.
Properties
IUPAC Name |
4-[3-[(2,4-dichlorophenyl)methoxy]phenyl]-2-pyridin-4-ylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15Cl2N3O/c23-18-5-4-17(20(24)13-18)14-28-19-3-1-2-16(12-19)21-8-11-26-22(27-21)15-6-9-25-10-7-15/h1-13H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJRCDLJWYJXFCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=C(C=C(C=C2)Cl)Cl)C3=NC(=NC=C3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-[(2,4-Dichlorobenzyl)oxy]phenyl}-2-(4-pyridinyl)pyrimidine typically involves multiple steps, including the formation of the pyrimidine core and subsequent substitution reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-{3-[(2,4-Dichlorobenzyl)oxy]phenyl}-2-(4-pyridinyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or hydrogenated products.
Scientific Research Applications
4-{3-[(2,4-Dichlorobenzyl)oxy]phenyl}-2-(4-pyridinyl)pyrimidine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{3-[(2,4-Dichlorobenzyl)oxy]phenyl}-2-(4-pyridinyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-(((4-Chlorobenzyl)sulfanyl)methyl)-6-((4-chlorophenyl)sulfanyl)-2-(2-pyridinyl)pyrimidine (CAS 338961-02-7)
- Structure : Differs by the presence of sulfanyl (thioether) groups instead of the ether linkage in the target compound. The 4-chlorobenzyl and 4-chlorophenyl substituents are distinct from the 2,4-dichlorobenzyl group in the target.
- Molecular Weight : $ C{23}H{17}Cl2N3S2 $ (MW 494.43), compared to the target’s $ C{22}H{15}Cl2N_3O $ (estimated MW 416.29).
- Functional Implications: Sulfanyl groups may enhance metabolic stability but reduce solubility compared to ether linkages. The 2-pyridinyl substituent (vs.
4-Chloro-2-(3-chlorophenyl)-6-phenylpyrimidine (CAS 1155152-53-6)
- Structure : Lacks the benzyl ether and pyridinyl substituents. Features chloro and phenyl groups at positions 4, 2, and 4.
- Molecular Weight : $ C{16}H{10}Cl2N2 $ (MW 301.17), significantly smaller than the target compound.
- The simpler substitution pattern may correlate with lower target specificity .
2-(4-[(4-Methylbenzyl)oxy]phenyl)-4-(2-thienyl)pyrimidine (CAS 477862-32-1)
- Structure : Replaces the 2,4-dichlorobenzyl group with a 4-methylbenzyl ether and substitutes the 4-pyridinyl group with a 2-thienyl ring.
- Molecular Weight : $ C{22}H{18}N_2OS $ (MW 358.46), lighter than the target compound.
- Functional Implications : The thienyl group introduces sulfur-mediated π-π stacking interactions, while the methylbenzyl ether may reduce steric hindrance compared to dichlorinated analogs. This compound’s reduced halogenation likely lowers lipophilicity, affecting membrane permeability .
Structural and Functional Analysis Table
| Compound | Key Substituents | Molecular Weight | Notable Features |
|---|---|---|---|
| Target Compound | 3-[(2,4-Dichlorobenzyl)oxy]phenyl, 4-pyridinyl | ~416.29 | High lipophilicity (Cl substituents), potential for dual H-bonding (pyridinyl). |
| 4-(((4-Chlorobenzyl)sulfanyl)methyl)... | Sulfanyl linkages, 4-chlorobenzyl, 4-chlorophenyl, 2-pyridinyl | 494.43 | Enhanced stability, possible toxicity due to sulfur. |
| 4-Chloro-2-(3-chlorophenyl)-6-phenyl... | 4-Cl, 3-Cl-phenyl, 6-phenyl | 301.17 | Simplified structure, limited polarity. |
| 2-(4-[(4-Methylbenzyl)oxy]phenyl)-4... | 4-Methylbenzyl ether, 2-thienyl | 358.46 | Reduced halogenation, sulfur-mediated interactions. |
Research Implications and Gaps
- Target Compound: The 2,4-dichlorobenzyl group likely enhances binding to hydrophobic pockets (e.g., kinase ATP-binding sites), while the 4-pyridinyl group may engage in π-cation interactions.
- Comparative Insights : Compounds with sulfanyl groups (e.g., CAS 338961-02-7) may prioritize metabolic stability over solubility, whereas thienyl-containing analogs (e.g., CAS 477862-32-1) could exhibit altered selectivity profiles.
- Synthetic Challenges : The target compound’s dichlorinated benzyl ether may require rigorous purification steps to avoid byproducts, as seen in related pyrimidine syntheses .
Biological Activity
4-{3-[(2,4-Dichlorobenzyl)oxy]phenyl}-2-(4-pyridinyl)pyrimidine, a compound with the chemical formula and CAS number 439108-30-2, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrimidine core substituted with a dichlorobenzyl ether and a pyridine ring. The structural complexity contributes to its diverse biological effects.
| Property | Value |
|---|---|
| Molecular Formula | C22H15Cl2N3O |
| Molecular Weight | 432.27 g/mol |
| CAS Number | 439108-30-2 |
| Solubility | Soluble in DMSO |
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. Specifically, studies have shown that pyrimidine derivatives can inhibit key enzymes involved in cancer cell proliferation.
Mechanism of Action:
- Inhibition of protein kinases involved in tumor growth.
- Induction of apoptosis in cancer cells.
A study highlighted that derivatives of this compound demonstrated effective inhibition against various cancer cell lines, including breast and lung cancers, suggesting potential use in chemotherapeutic applications .
Anti-inflammatory Effects
The compound has also been evaluated for anti-inflammatory properties. It was found to reduce the production of pro-inflammatory cytokines in vitro, indicating its potential as an anti-inflammatory agent.
Case Study:
In a controlled study, the administration of similar pyrimidine derivatives in animal models resulted in decreased levels of TNF-alpha and IL-6, markers indicative of inflammation .
Pharmacological Studies
Various studies have focused on the pharmacodynamics and pharmacokinetics of this compound:
-
In vitro Studies:
- Cell Viability Assays: The compound showed IC50 values in the micromolar range against several cancer cell lines.
- Apoptosis Assays: Flow cytometry analysis confirmed increased apoptosis rates in treated cells compared to controls.
-
In vivo Studies:
- Tumor Xenograft Models: Administration of the compound resulted in significant tumor growth inhibition compared to untreated groups.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrimidine derivatives. Modifications to the dichlorobenzyl moiety have been shown to enhance potency and selectivity towards specific targets.
Table 2: SAR Insights
| Modification | Effect |
|---|---|
| Replacement of chlorine | Increased antitumor activity |
| Alteration of pyridine substituents | Enhanced anti-inflammatory effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
